molecular formula C17H17ClO4 B4186763 2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B4186763
M. Wt: 320.8 g/mol
InChI Key: JHOLTMBHKICTJF-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17ClO4 It is characterized by the presence of a chlorophenoxy group, a propoxy linkage, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common method includes the reaction of 2-chlorophenol with 3-chloropropanol in the presence of a base to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenoxy and methoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 2-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 2-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde

Uniqueness

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-16-9-4-6-13(12-19)17(16)22-11-5-10-21-15-8-3-2-7-14(15)18/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOLTMBHKICTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCOC2=CC=CC=C2Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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